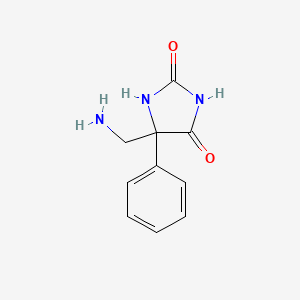
tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry for their potential pharmacological properties. The presence of the tert-butyl, benzyloxy, and iodomethyl groups in the molecule suggests that it may have unique reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol or benzyl chloride.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through an iodination reaction, often using reagents like iodine and a suitable oxidizing agent.
tert-Butyl Protection: The tert-butyl group is usually introduced to protect the carboxylate group, often using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Catalysts can be used to enhance the reaction rate and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to ensure optimal reaction conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions can occur at the iodomethyl group, potentially converting it to a methyl group.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products may include piperidine derivatives with a methyl group.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Reactivity Studies: Studied for its unique reactivity due to the presence of multiple functional groups.
Biology
Pharmacological Research: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodomethyl group suggests potential for covalent modification of biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(benzyloxy)-4-(chloromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(benzyloxy)-4-(methyl)piperidine-1-carboxylate
Uniqueness
The presence of the iodomethyl group in tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate makes it unique compared to its chloro, bromo, and methyl analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H26INO3 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
tert-butyl 4-(iodomethyl)-4-phenylmethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H26INO3/c1-17(2,3)23-16(21)20-11-9-18(14-19,10-12-20)22-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
InChI Key |
WJTITWYALXWTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CI)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



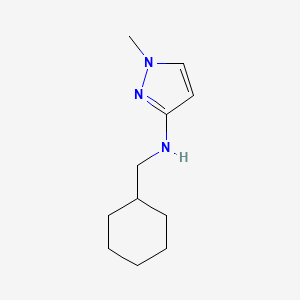
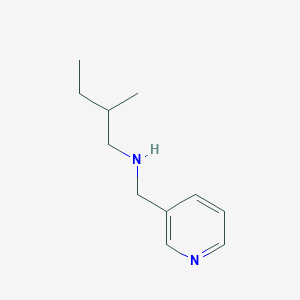
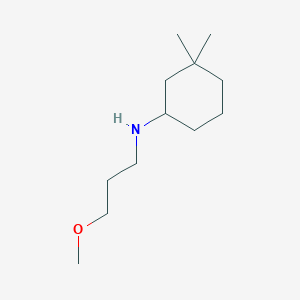
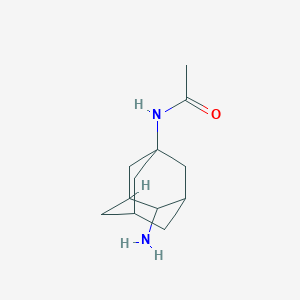
![1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248307.png)
![6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13248315.png)

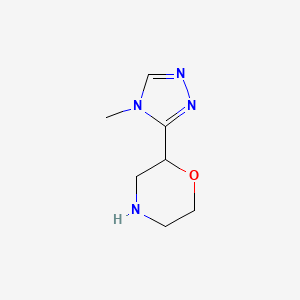
![1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13248328.png)
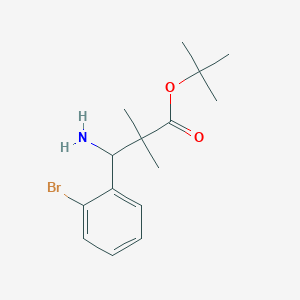
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13248343.png)

